molecular formula C7H13NO2 B1301614 1-methylpiperidine-3-carboxylic Acid CAS No. 5657-70-5

1-methylpiperidine-3-carboxylic Acid

Cat. No.: B1301614
CAS No.: 5657-70-5
M. Wt: 143.18 g/mol
InChI Key: AYIXGVABNMIOLK-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H13NO2 It is a derivative of piperidine, a six-membered ring containing five methylene groups and one amine group

Mechanism of Action

Target of Action

Piperidine derivatives, which include 1-methylpiperidine-3-carboxylic acid, are known to have a wide range of therapeutic applications . They are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This suggests that this compound may interact with its targets by influencing the folding of proteins.

Biochemical Pathways

Piperidine derivatives are known to play a role in the degradation of extracellular matrix proteins . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects on cellular structure and function.

Result of Action

Given the wide range of therapeutic applications of piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the methylation of piperidine followed by oxidation to obtain the corresponding carboxylic acid . Another method includes the use of aromatic aldehydes and β-amine chlorides or direct esterification using β-amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the carboxylic acid to an alcohol.

    Substitution: Replacement of the carboxylic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.

Major Products:

    Oxidation: this compound.

    Reduction: 1-Methylpiperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1-Methylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

  • 1-Methylpiperidine-2-carboxylic acid
  • 1-Methylpiperidine-4-carboxylic acid
  • Ethyl 1-methylpiperidine-3-carboxylate

Uniqueness: this compound is unique due to its specific position of the carboxylic acid group on the piperidine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

1-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXGVABNMIOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371716, DTXSID00902717
Record name 1-methylpiperidine-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-70-5
Record name 1-methylpiperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 1-methylnipecotate, 0.3 mL (1.65 mmol) in 10 mL of dioxane was added a solution of 118 mg (4.95 mmol) of lithium hydroxide in 10 mL of water. The solution was stirred for 1.5 hours at rt. then was acidified to pH=1 with 5N HCl. The mixture was concentrated to dryness and carried on without further purification. IS (MS) 144.1 (M+1).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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118 mg
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reactant
Reaction Step One
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10 mL
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solvent
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Quantity
10 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Arecaidine hydrochloride (4 grams) (22.6 mmoles) was hydrogenated in water (100 ml) using 10% Pd—C at 40 psi at 25° C. for 24 hours. The catalyst was filtered off and washed with water. The aqueous solution was shaken with BioRad AG1X8 resin (OH− form) (23 ml bed) and after 5 minutes the resin was filtered off and washed with water. The aqueous solution was evaporated to give the title compound (Yield: 2.95 grams, 92%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
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0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
92%

Synthesis routes and methods III

Procedure details

Arecaidine hydrochloride (4 grams) (22.6 mmoles) was hydrogenated in water (100 ml) using 10% Pd--C at 40 psi at 25° C. for 24 hours. The catalyst was filtered off and washed with water. The aqueous solution was shaken with BioRad AG1X8 resin (OH- form) (23 ml bed) and after 5 minutes the resin was filtered off and washed with water. The aqueous solution was evaporated to give the title compound (Yield: 2.95 grams, 92%).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd--C
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods IV

Procedure details

(±)-Ethyl N-methylnipecotate (5.0 g) was dissolved in 5M hydrochloric acid (100 ml) and stirred at room temperature for 16 h. The solution was then evaporated at reduced pressure and the residue re-evaporated from toluene (×2). Trituration gave the hydrochloride salt of (±)-N-methylnipecotic acid as a white solid (3.91 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methylpiperidine-3-carboxylic Acid
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